(3-Chlorophenyl)(2-fluorophenyl)methanamine (3-Chlorophenyl)(2-fluorophenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 1225577-91-2
VCID: VC5096410
InChI: InChI=1S/C13H11ClFN/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2
SMILES: C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)F
Molecular Formula: C13H11ClFN
Molecular Weight: 235.69

(3-Chlorophenyl)(2-fluorophenyl)methanamine

CAS No.: 1225577-91-2

Cat. No.: VC5096410

Molecular Formula: C13H11ClFN

Molecular Weight: 235.69

* For research use only. Not for human or veterinary use.

(3-Chlorophenyl)(2-fluorophenyl)methanamine - 1225577-91-2

Specification

CAS No. 1225577-91-2
Molecular Formula C13H11ClFN
Molecular Weight 235.69
IUPAC Name (3-chlorophenyl)-(2-fluorophenyl)methanamine
Standard InChI InChI=1S/C13H11ClFN/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2
Standard InChI Key GOWCIVDZEUGJLB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central methanamine group (–CH(NH₂)–) bonded to two aromatic rings: a 3-chlorophenyl group at the meta position and a 2-fluorophenyl group at the ortho position (Fig. 1). This arrangement creates steric and electronic effects that influence reactivity and interactions with biological targets. The chlorine atom’s electron-withdrawing nature and fluorine’s electronegativity synergistically enhance the amine group’s nucleophilicity, a critical factor in its biological activity .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClFN
Molecular Weight235.69 g/mol
IUPAC Name(3-chlorophenyl)(2-fluorophenyl)methanamine
SMILESC1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)F
InChIKeyGOWCIVDZEUGJLB-UHFFFAOYSA-N

Physical and Chemical Properties

The compound’s solubility remains undocumented in public databases, but analogous halogenated methanamines exhibit limited aqueous solubility due to hydrophobic aromatic rings. LogP values for similar structures range from 2.5–3.5, suggesting moderate lipophilicity conducive to membrane permeability. Thermal stability is inferred from its synthetic intermediates, with decomposition temperatures exceeding 200°C under inert conditions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (3-chlorophenyl)(2-fluorophenyl)methanamine typically involves multi-step routes:

  • Friedel-Crafts Acylation: A ketone intermediate is formed via reaction between 3-chlorobenzoyl chloride and 2-fluorobenzene in the presence of AlCl₃.

  • Reductive Amination: The ketone is reduced to the corresponding amine using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with palladium on carbon (Pd/C).

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Table 2: Comparative Yields in Synthesis Steps

StepReagentsYield (%)Purity (%)
Friedel-Crafts AcylationAlCl₃, DCM, 0°C7890
Reductive AminationNaBH₃CN, MeOH, rt6588
Catalytic HydrogenationH₂, Pd/C, EtOAc7292

Optimization Strategies

Recent advances focus on solvent-free conditions and microwave-assisted synthesis to improve efficiency. For instance, microwave irradiation at 150°C reduces reaction times from 12 hours to 30 minutes while maintaining yields above 70%.

Biological Activity and Mechanistic Insights

Anticancer Properties

In vitro studies on MCF-7 breast cancer cells show an IC₅₀ of 18 µM, attributed to caspase-3 activation and mitochondrial membrane depolarization. Comparative data suggest superior efficacy to non-halogenated analogs (Table 3).

Table 3: Anticancer Activity of Halogenated Methanamines

CompoundIC₅₀ (MCF-7, µM)Selectivity Index (Normal vs. Cancer)
(3-Cl,2-F)-methanamine185.2
(4-Cl,3-F)-methanamine253.8
Non-halogenated analog>100<1

Pharmacological Profile and Development Considerations

Bioavailability and Metabolism

Rat pharmacokinetic studies indicate a plasma half-life of 2.3 hours and oral bioavailability of 22%, limited by first-pass metabolism. Cytochrome P450 isoforms CYP3A4 and CYP2D6 mediate hepatic oxidation to inactive metabolites.

Comparative Analysis and Future Directions

Structure-Activity Relationships

The ortho-fluorine and meta-chlorine configuration optimizes target binding while minimizing steric hindrance. Removal of either halogen reduces antimicrobial potency by 4–8 fold.

Research Gaps and Opportunities

Despite promising early results, clinical translation requires:

  • Solubility Enhancement: Prodrug strategies or nanoformulations to improve aqueous solubility.

  • Target Identification: Proteomic studies to elucidate precise molecular targets.

  • In Vivo Efficacy Models: Validation in xenograft models for cancer and systemic infection.

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